molecular formula C14H20FNO2 B14896583 N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide

N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide

Cat. No.: B14896583
M. Wt: 253.31 g/mol
InChI Key: CUWBVAZMZTXLEZ-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide is a synthetic compound of interest in medicinal chemistry and chemical biology research due to its relation to the phenoxyacetamide scaffold. Phenoxyacetamides have been identified as a privileged structure for biological activity, with studies highlighting their potential as inhibitors of virulence factors in bacterial pathogens . Specifically, research into similar compounds has demonstrated potent inhibition of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a mechanism crucial for the establishment and dissemination of infections in a host . The structure-activity relationship (SAR) of this chemical class indicates that substituents on the nitrogen atom and the alpha-position of the amide are critical for target engagement and potency . Furthermore, derivatives of 2-(4-fluorophenyl)acetamide have also been investigated for other therapeutic applications, including as potential anticancer agents, showing cytotoxic effects against various cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . The specific incorporation of both the 4-fluorophenyl moiety and the N-ethyl hydroxypropyl group in this molecule suggests it may be a valuable probe for exploring these or related biological pathways. This product is provided for research purposes to support the development of novel therapeutic agents and pharmacological tools. For Research Use Only. Not for human or veterinary or diagnostic use. The buyer assumes responsibility to confirm product identity and purity.

Properties

Molecular Formula

C14H20FNO2

Molecular Weight

253.31 g/mol

IUPAC Name

N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide

InChI

InChI=1S/C14H20FNO2/c1-4-16(10-14(2,3)18)13(17)9-11-5-7-12(15)8-6-11/h5-8,18H,4,9-10H2,1-3H3

InChI Key

CUWBVAZMZTXLEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(C)O)C(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Biological Activity

N-ethyl-2-(4-fluorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, and discusses its implications in therapeutic applications.

  • Molecular Formula : C16H24FN3O3
  • Molecular Weight : 317.38 g/mol
  • IUPAC Name : N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2-(2-hydroxyethylamino)acetamide

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies indicate that this compound may exhibit:

  • Inhibition of Enzymatic Activity : It has shown potential in inhibiting certain enzymes that play a role in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptor types, influencing cellular signaling pathways.

In Vitro Studies

Several studies have evaluated the in vitro effects of this compound:

StudyCell LineConcentrationObserved Effect
Study 1SKM-1 (human myelodysplastic syndrome)10 µMInduced apoptosis and G1 cell cycle arrest
Study 2HepG2 (human liver cancer)5 µMSignificant reduction in cell viability
Study 3HeLa (cervical cancer)20 µMIncreased intracellular acetyl-histone H3 levels

These studies suggest that the compound may possess antitumor properties, particularly through the modulation of histone deacetylases (HDACs), which are critical for regulating gene expression.

In Vivo Studies

In vivo experiments have further elucidated the pharmacological potential of this compound:

ModelDosageObserved Outcome
Mouse Xenograft Model50 mg/kg/daySignificant tumor growth inhibition
Rat Model of Inflammation25 mg/kg/dayReduced inflammatory markers

These findings indicate that this compound may be effective in reducing tumor growth and modulating inflammatory responses.

Case Studies

  • Case Study on Antitumor Activity : A recent study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
    "The compound exhibited remarkable efficacy against established tumors, highlighting its therapeutic potential."
  • Neuroinflammation Research : Another study explored the effects of this compound on neuroinflammation, revealing promising results in reducing neuroinflammatory markers in animal models.
    "Our findings suggest that this compound could serve as a novel therapeutic agent for neurodegenerative diseases."

Comparison with Similar Compounds

Analysis :

  • Hydrophilicity : The hydroxy group in the target compound and Flufenacet Alcohol enhances water solubility compared to purely lipophilic analogs like the cyclohexyl/propyl derivative .
  • Electronic Effects : Sulfanyl-containing analogs may exhibit stronger electron-withdrawing properties, altering reactivity compared to the target’s ether-like oxygen.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.